2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione
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Overview
Description
2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the condensation of 2-aminobenzenethiol with acyl chlorides, followed by cyclization . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under mild conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis. Molecular docking studies have shown that it binds to the active site of these enzymes, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 2-(Methylthio)benzothiazole
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
Compared to similar compounds, 2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione stands out due to its unique structural features and enhanced biological activity. Its fused imidazole and benzothiazole rings contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
114163-50-7 |
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Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.296 |
IUPAC Name |
2-methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione |
InChI |
InChI=1S/C9H7N3S2/c1-4-10-7-2-5-6(3-8(7)14-4)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13) |
InChI Key |
MBTRPRLTSYEDRF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC3=C(C=C2S1)NC(=S)N3 |
Synonyms |
5H-Imidazo[4,5-f]benzothiazole-6-thiol,2-methyl-(6CI) |
Origin of Product |
United States |
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